5-Chlorosalicylanilide

Description

Historical Context and Discovery within Salicylanilide (B1680751) Class

The development of salicylanilides as pharmacologically active compounds dates back to the 1940s, when they were first identified as antimicrobial agents. wikipedia.orgnih.gov Salicylanilide itself is the amide of salicylic (B10762653) acid and aniline (B41778). wikipedia.org Researchers soon discovered that introducing halogen atoms—such as chlorine, bromine, or fluorine—into the salicylanilide structure could significantly enhance its biological activity. This led to the emergence of halogenated salicylanilides, a class of compounds that have been used for decades in both human and veterinary medicine, particularly as anthelmintics. wikipedia.orgnih.gov

Chemical Classification and Nomenclature

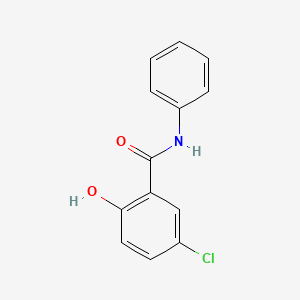

5-Chlorosalicylanilide is a halogenated derivative of salicylanilide. ontosight.ai It is classified as both a salicylamide (B354443) and an anilide. wikipedia.org The compound's systematic IUPAC name is 5-Chloro-2-hydroxy-N-phenylbenzamide . nih.govchemspider.com Its chemical structure consists of a salicylanilide backbone with a chlorine atom substituted at the 5-position of the salicylic acid-derived benzene (B151609) ring. ontosight.aiontosight.ai This structure allows for intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen, which can stabilize a planar conformation that is often critical for biological activity.

The compound is registered under various identifiers in chemical databases, which are essential for tracking its use in research and commerce.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 5-chloro-2-hydroxy-N-phenylbenzamide | nih.gov |

| Molecular Formula | C₁₃H₁₀ClNO₂ | nih.govontosight.ai |

| Molar Mass | 247.67 g/mol | nih.gov |

| CAS Number | 4638-48-6 | nih.gov |

| EC Number | 225-065-4 | tcichemicals.com |

| PubChem CID | 14869 | nih.gov |

| ChEMBL ID | CHEMBL1892375 | nih.gov |

| Synonyms | Chlorosalicylanilide, WR 13084, NSC-402600 | nih.gov |

Significance in Medicinal Chemistry and Biological Sciences

This compound and its derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities. mdpi.com Research has demonstrated their potential as antimicrobial, antifungal, antimycobacterial, and anticancer agents. nih.govontosight.aimdpi.com

Antimicrobial and Antifungal Activity: Salicylanilides are known to possess significant activity against various microorganisms, particularly Gram-positive bacteria. mdpi.com The presence of electron-attracting substituents, like the chlorine atom in this compound, in the salicyloyl ring is important for this activity. mdpi.com Studies have explored its effectiveness against bacteria and fungi, with some derivatives showing potent antifungal activity against species like Candida and dermatophytes. ontosight.ai The mechanism of action is believed to involve the disruption of microbial cell membranes or the inhibition of the two-component regulatory system (TCS) in bacteria. ontosight.aimdpi.com

Antimycobacterial Activity: A significant area of research for this compound and its related compounds is their activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. researchgate.netbiosynth.com Studies have shown that salicylanilides with a weak electron-withdrawing substituent, such as a chlorine atom at position 5, are favored for antitubercular activity. researchgate.net Esterification of 5-chlorosalicylanilides has been shown to retain or even improve activity against M. tuberculosis. mdpi.comnih.gov For instance, certain esters of 5-chlorosalicylanilides demonstrated higher antimycobacterial activity than their 4-chloro counterparts. nih.govmdpi.com Dihalogenated derivatives have also proven to have antitubercular activity in the low micromolar range, including against multidrug-resistant strains. researchgate.net

Table 2: Selected In Vitro Antimycobacterial Activity of Salicylanilide Derivatives

| Compound Type | Target Organism | Key Finding | Source |

|---|---|---|---|

| Esters of 5-chlorosalicylanilides | M. tuberculosis | Showed higher activity than esters of 4-chlorosalicylanilides. | nih.govmdpi.com |

| Benzenesulfonates of 5-chlorosalicylanilides | M. tuberculosis | Modification resulted in retained or improved activity (e.g., four times for one derivative). | mdpi.com |

Anticancer Potential: More recently, halogenated salicylanilides have emerged as candidates for drug repurposing in oncology. nih.govresearchgate.net The parent compound, salicylanilide, and its derivatives are being investigated for their anticancer properties, which are mediated through diverse mechanisms. nih.gov These mechanisms include the uncoupling of mitochondrial oxidative phosphorylation, inhibition of key signaling pathways (like STAT3), and induction of B-Raf V600E inhibition. nih.gov For example, this compound has been shown to induce autophagy, which could be a potential treatment for lung cancer cells that are resistant to chemotherapy. biosynth.com

Other Biological Applications: Beyond these therapeutic areas, this compound is also used as an analytical reagent. biosynth.com It has been identified as a potential skin sensitizer (B1316253) in toxicological studies, highlighting the importance of its chemical properties in biological interactions. frontiersin.org The broad biocidal activity of related structures, such as those incorporating a nitroethenyl side chain into the this compound backbone, has also been explored for molluscicidal and fungicidal applications. sci-hub.se

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-hydroxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-9-6-7-12(16)11(8-9)13(17)15-10-4-2-1-3-5-10/h1-8,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYNGVVNFRUOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037749 | |

| Record name | 5-Chlorosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4638-48-6 | |

| Record name | 5-Chlorosalicylanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4638-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorosalicylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004638486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorosalicylanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorosalicylanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI22Q9QE3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 5 Chlorosalicylanilide and Its Derivatives

Classical Synthesis Routes for 5-Chlorosalicylanilide

Traditional methods for synthesizing the amide bond in this compound often involve the direct reaction of its constituent acid and amine components, sometimes facilitated by activating agents or dehydrating conditions.

The fundamental approach to synthesizing this compound is the condensation reaction between 5-chlorosalicylic acid and aniline (B41778). This process involves the formation of an amide linkage between the carboxyl group of the salicylic (B10762653) acid and the amino group of aniline. To drive this reaction, which can otherwise be unfavorable, activating agents or harsh conditions are often necessary. For instance, a common laboratory and industrial method involves reacting 5-chlorosalicylic acid with an appropriate aniline in the presence of phosphorus trichloride (B1173362) (PCl₃) in a suitable solvent like chlorobenzene (B131634) at elevated temperatures. chemicalbook.com The phosphorus trichloride acts as a dehydrating and activating agent, facilitating the formation of the amide bond to yield the desired salicylanilide (B1680751) product. chemicalbook.com

To achieve amide bond formation under milder conditions, modern organic synthesis employs coupling agents. creative-proteomics.com Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are quintessential examples. creative-proteomics.comwikipedia.org These reagents facilitate the reaction between a carboxylic acid and an amine by activating the carboxyl group. creative-proteomics.com

The mechanism involves the carboxylic acid (5-chlorosalicylic acid) adding across one of the C=N double bonds of the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent and is readily attacked by the nucleophilic amine (aniline) to form the stable amide bond of this compound. khanacademy.org

A key difference between these agents lies in their byproducts. The reaction with DCC produces N,N'-dicyclohexylurea (DCU), a white solid that is largely insoluble in most organic solvents and can be conveniently removed by filtration. wikipedia.orgrsc.org Conversely, EDCI is a water-soluble coupling agent, and its corresponding urea (B33335) byproduct is also water-soluble, which simplifies the purification process, especially in biochemical applications or when using polar solvents, as it can be removed by aqueous extraction. wikipedia.org Additives like N-hydroxysuccinimide may also be used to form an active ester intermediate, which can improve reaction efficiency and minimize side reactions. peptide.com

Novel Synthetic Approaches for this compound Derivatives

Research into salicylanilides has expanded to include innovative synthetic methods that offer improvements in efficiency, yield, and environmental impact, as well as pathways to novel derivatives with complex functionalities.

Microwave-assisted synthesis has emerged as a powerful and eco-friendly tool in organic chemistry, offering significant advantages over conventional heating methods. mdpi.comresearchgate.net For the synthesis of salicylanilide esters and hydrazides, microwave irradiation dramatically reduces reaction times from hours to mere minutes while often providing higher yields. mdpi.com This technique involves irradiating a mixture of the reactants, such as an anilide and an alkyl chloroacetate (B1199739), in a suitable solvent within a specialized microwave reactor. mdpi.com The rapid and uniform heating provided by microwaves enhances the reaction rate, minimizes the formation of byproducts, and simplifies the work-up procedure, aligning with the principles of green chemistry. mdpi.comresearchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Salicylanilide Ester Derivative

| Method | Reactants | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Microwave | N-(2-chlorophenyl)-2-hydroxybenzamide, Ethyl chloroacetate, K₂CO₃ | 2-Butanone | 150 °C | 10 min | 84% | mdpi.com |

| Conventional | N-(2-chlorophenyl)-2-hydroxybenzamide, Ethyl chloroacetate, K₂CO₃ | 2-Butanone | Reflux | 5 h | - | lew.ro |

Note: The table illustrates the significant time reduction achieved with microwave synthesis. A direct yield comparison for the exact same ester under conventional heating was not specified in the provided sources, but the high yield in a short time frame is a noted advantage.

Starting from a parent this compound, a variety of derivatives can be synthesized through sequential reactions. lew.ro

Synthesis of Esters: The phenolic hydroxyl group of a salicylanilide can be alkylated to form an ester. For example, reacting 5-chloro-2-hydroxy-N-phenylbenzamide with methyl chloroacetate in the presence of a base and a suitable solvent results in the corresponding methyl ester derivative. This reaction is typically carried out under reflux for several hours. lew.ro

Synthesis of Hydrazides: The resulting esters can be readily converted into hydrazides. This is achieved by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695). lew.roresearchgate.net The hydrazide is often obtained as a solid precipitate upon cooling the reaction mixture. lew.ro

Synthesis of Hydrazones: Hydrazides are valuable intermediates for the synthesis of hydrazones, which are a class of Schiff bases. researchgate.netthieme-connect.de The synthesis involves the condensation reaction of a hydrazide with various aromatic aldehydes. lew.ro Adding the corresponding aldehyde to a solution of the hydrazide in ethanol and refluxing the mixture yields the target hydrazone, which can be purified by recrystallization. lew.ro

Table 2: Examples of Hydrazone Derivatives Synthesized from this compound Hydrazide

| Compound Name | Aldehyde Reactant | Molecular Formula | Yield | Reference |

|---|---|---|---|---|

| 2-(2-(N-Phenylcarbamoyl)-4-chlorophenoxy)-N'-(4-dimethylaminobenzylidene)acetohydrazide | 4-Dimethylaminobenzaldehyde | C₂₄H₂₃ClN₄O₃ | 96% | lew.ro |

More complex derivatives, such as azo-Schiff bases incorporating heterocyclic rings like thiadiazole, can be synthesized through multi-step pathways. buet.ac.bd Azo compounds are characterized by the −N=N− functional group, while Schiff bases contain an imine (−C=N−) group. buet.ac.bdchemmethod.com

A general synthetic strategy involves several key steps:

Diazotization and Coupling: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) at low temperatures to form a diazonium salt. This salt is then reacted with a coupling component, such as an activated aromatic ring like salicylaldehyde, in a process known as an azo coupling reaction. uobasrah.edu.iq This yields an azo-salicylaldehyde derivative. uobasrah.edu.iq

Preparation of the Amine Component: Separately, an amine containing the desired heterocycle is prepared. For instance, an amino-thiadiazole can be synthesized from starting materials like aromatic aldehydes and thiosemicarbazide. buet.ac.bd

Schiff Base Condensation: The final step is the condensation of the azo-salicylaldehyde (the carbonyl component) with the amino-thiadiazole (the amine component). buet.ac.bdmdpi.com Refluxing equimolar amounts of these two intermediates in a solvent like ethanol typically yields the target azo-Schiff base, which links the salicyl, azo, and thiadiazole moieties through an imine bridge. buet.ac.bd

This modular approach allows for the creation of a wide array of structurally diverse molecules by varying the initial aniline, the coupling agent, and the heterocyclic amine used in the condensation step. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact and improve the efficiency of chemical processes. chemicals.gov.in These principles focus on preventing waste, maximizing atom economy, using less hazardous chemicals, and designing energy-efficient processes. chemicals.gov.inresearchgate.net

Key strategies in the greener synthesis of salicylanilides include:

Microwave-Assisted Synthesis: This technique offers an eco-friendly alternative to conventional heating methods. mdpi.com It often leads to higher yields, shorter reaction times, and reduced solvent consumption. researchgate.netmdpi.com

Electrochemical Methods: Successive paired electrolysis has been used to synthesize novel analogs of niclosamide (B1684120), a related salicylanilide. nih.gov This method avoids the need for catalysts, and chemical reducing or oxidizing agents, while operating under mild, one-pot conditions. nih.gov

Use of Greener Reagents and Solvents: The selection of environmentally benign reagents and solvents is crucial. alfa-chemistry.comnumberanalytics.com For example, some synthetic routes for salicylanilide sulfonates have been developed to be metal-free. acs.org

Catalysis: Employing catalysts can reduce energy consumption and the generation of byproducts. researchgate.net Biocatalysts, such as enzymes, are highly specific and can eliminate the need for protecting groups, thereby streamlining the synthesis and reducing waste. alfa-chemistry.comacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.org

Renewable Feedstocks: Utilizing renewable resources, like those derived from biomass, can decrease dependence on fossil fuels. numberanalytics.comijrpr.com

Characterization of Synthesized Compounds

The identity and purity of newly synthesized this compound and its derivatives are confirmed through a combination of spectroscopic and analytical techniques. mdpi.com

Spectroscopic Techniques (IR, NMR, MS)

Spectroscopy is a fundamental tool for elucidating the structure of organic compounds by studying the interaction of matter with electromagnetic radiation. slideshare.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. slideshare.netuclouvain.be For salicylanilide derivatives, characteristic IR peaks would include those for N-H (amide), C=O (amide and ester, if present), and C-Cl bonds. For example, in a study of chloro-substituted salicylanilide derivatives, an IR spectrum showed peaks at 3327 cm⁻¹ (N-H stretching of a secondary amide), 1741 cm⁻¹ (C=O stretching of an ester), and 1677 cm⁻¹ (C=O stretching of an amide). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. uclouvain.beupatras.gr Both ¹H NMR and ¹³C NMR are used to determine the structure. uclouvain.be For instance, the ¹H NMR spectrum of a related compound, 5-bromo-4'-chlorosalicylanilide (B1206136), in DMSO-d₆ showed signals corresponding to the hydroxyl and aromatic protons.

Mass Spectrometry (MS): MS determines the mass-to-charge ratio of ions, providing the molecular weight and fragmentation pattern of a compound. researchgate.netlehigh.edu High-resolution mass spectrometry (HRMS) can even determine the exact molecular formula. lehigh.edu The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nih.gov

The following table summarizes typical spectroscopic data for a salicylanilide derivative:

Table 1: Example Spectroscopic Data for a Salicylanilide Derivative| Technique | Description | Example Data |

|---|---|---|

| IR | Identifies functional groups | ν(cm⁻¹): 3327 (N-H), 1741 (C=O ester), 1677 (C=O amide) mdpi.com |

| ¹H NMR | Shows the chemical environment of protons | δ 10.2 (s, 1H, OH), 8.1 (d, 1H, Ar-H), 7.9 (dd, 1H, Ar-H), 7.6 (d, 2H, Ar-H), 6.9 (d, 1H, Ar-H) |

| MS (ESI) | Determines molecular weight and fragmentation | m/z 326.57 [M+H]⁺ |

Purity Determination (e.g., Titration)

Purity is a critical parameter for any synthesized chemical compound.

Titration: Neutralization titration is a common method to determine the purity of acidic or basic compounds. avantorsciences.comscribd.com For salicylanilides, which have acidic properties due to the phenolic hydroxyl group, titration with a standardized base can be used. The percentage purity is calculated by comparing the actual amount of pure substance, determined by titration, to the initial mass of the impure sample. youtube.com For example, the purity of 5-bromo-4'-chlorosalicylanilide can be determined to be ≥98.0% by titrimetric analysis. avantorsciences.com

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) are also employed to assess purity by separating the main compound from any impurities. researchgate.net

The combination of these characterization techniques ensures the synthesized this compound and its derivatives meet the required structural and purity specifications for further research and application.

Structure Activity Relationship Sar Studies of 5 Chlorosalicylanilide and Its Analogues

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic alterations of the 5-Chlorosalicylanilide scaffold have provided significant insights into the structural requirements for its biological effects. These modifications have primarily focused on the halogen substituents, the aniline (B41778) ring, and derivatization of the phenolic hydroxyl group.

The presence and position of halogen substituents on both the salicylic (B10762653) acid and aniline rings are critical determinants of the biological activity of salicylanilides. In the parent this compound, the chlorine atom at the 5-position of the salicylic acid ring is a key feature.

Research has shown that the introduction of a chlorine atom at the 5-position of the salicylanilide (B1680751) scaffold can enhance its inhibitory activity against certain biological targets. For instance, amidation of salicylic acid with various amines and subsequent chlorination at the 5-position has been found to increase its ability to suppress the expression of NFκB dependent luciferase. nih.gov

Further halogenation on the aniline ring can also significantly modulate activity. For example, the compound N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide demonstrated potent antagonistic activity at the P2X1 receptor with an IC50 of 0.0192 μM. nih.gov This highlights the importance of specific halogen substitution patterns on the aniline moiety for high potency.

The following table summarizes the impact of halogen substitutions on the activity of this compound analogues:

| Compound | Aniline Ring Substitution | Salicylic Ring Substitution | Biological Activity | Reference |

| This compound | Unsubstituted | 5-Chloro | Baseline activity | N/A |

| N-(5-chlorosalicyloyl)phenethylamine | Unsubstituted | 5-Chloro | Increased NFκB inhibitory activity compared to salicylic acid. nih.gov | nih.gov |

| N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | 3,5-bis(trifluoromethyl) | 5-Chloro | Potent P2X1 receptor antagonist (IC50 = 0.0192 μM). nih.gov | nih.gov |

This table is based on available data and is not exhaustive.

Alterations to the aniline ring of this compound have a profound effect on its biological profile. The nature and position of substituents on this ring can influence potency, selectivity, and pharmacokinetic properties.

Studies on a series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives revealed that aromatic substituents on the sulfonamide moiety were generally more active than heterocyclic or aliphatic ones in inhibiting the growth of various cancer cell lines. rsc.orgnih.gov Specifically, a substituent at the para position of the terminal aromatic ring was found to be more active than one at the ortho position. nih.gov

In the context of P2X1 receptor antagonists, modifications on the aniline ring were extensively explored. The presence of electron-withdrawing groups, such as trifluoromethyl groups at the 3 and 5 positions, led to a significant increase in potency. nih.gov

The table below illustrates the effect of aniline ring modifications on the activity of this compound analogues:

| Compound | Aniline Ring Modification | Biological Activity | Reference |

| 5-chloro-N-(4-(N-(pyridin-2-yl)sulfamoyl)benzyl)salicylamide | 4-(N-(pyridin-2-yl)sulfamoyl)benzyl | Antiproliferative activity against cancer cell lines. | rsc.orgnih.gov |

| N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | 3,5-bis(trifluoromethyl)phenyl | Potent P2X1 receptor antagonist. nih.gov | nih.gov |

This table provides examples of aniline ring modifications and their observed biological effects.

Esterification of the phenolic hydroxyl group of this compound represents a common strategy to create prodrugs or to modulate the physicochemical properties of the parent molecule. This modification can influence factors such as solubility, membrane permeability, and metabolic stability, which in turn affect biological activity.

While specific studies on the esterification of this compound are limited, research on related salicylanilide acetates has shown that this modification can lead to potent antifungal and antimycobacterial agents. nih.gov For instance, 4-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate demonstrated high activity against all fungal strains tested. nih.gov It is hypothesized that these esters may act as prodrugs, releasing the active phenolic compound upon hydrolysis, or they may possess intrinsic activity. nih.gov

The following table presents data on the biological activity of esterified salicylanilide analogues:

| Compound | Ester Group | Biological Activity | Reference |

| 4-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate | Acetate | High antifungal activity. nih.gov | nih.gov |

| Ethyl 2-(2-((2-chlorophenyl)carbamoyl)-4-chlorophenoxy)acetate | Ethoxyacetate | Antibacterial activity against Gram-positive bacteria. nih.gov | nih.gov |

This table showcases examples of esterified salicylanilide analogues and their biological activities.

The conversion of the phenolic hydroxyl group of this compound into N-alkyl carbamates has been investigated as a means to generate derivatives with enhanced antimicrobial properties. These modifications introduce a carbamate linkage, which can alter the molecule's interaction with biological targets.

A series of salicylanilide N-alkylcarbamates, including those derived from a 5-chloro-salicylanilide scaffold, have been synthesized and evaluated for their antibacterial activity. nih.gov Many of these compounds exhibited highly potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net For example, 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl butylcarbamate and 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl ethylcarbamate were identified as particularly active compounds. nih.govresearchgate.net

The table below summarizes the antibacterial activity of N-alkyl carbamate derivatives of this compound analogues:

| Compound | N-Alkyl Carbamate Group | Biological Activity (anti-MRSA) | Reference |

| 4-Chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl butylcarbamate | Butylcarbamate | Highly potent. nih.govresearchgate.net | nih.govresearchgate.net |

| 4-Chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl ethylcarbamate | Ethylcarbamate | Highly potent. nih.govresearchgate.net | nih.govresearchgate.net |

| 4-Chloro-2-(4-chlorophenylcarbamoyl)phenyl decylcarbamate | Decylcarbamate | Bactericidal effect. nih.govresearchgate.net | nih.govresearchgate.net |

This table highlights the potent anti-MRSA activity of specific N-alkyl carbamate derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are valuable for predicting the activity of novel compounds and for understanding the key structural features that govern their effects.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to salicylanilide derivatives to investigate their antimycobacterial activity. sphinxsai.comsphinxsai.com These studies generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For a series of salicylanilide benzoates, a CoMSIA model yielded a cross-validated q² value of 0.819 and a non-cross-validated r² value of 0.954, indicating a highly predictive model. sphinxsai.comsphinxsai.com

These QSAR models can guide the design of new this compound analogues with improved potency by suggesting specific structural modifications. For instance, the contour maps might indicate that a bulky substituent is favored at a particular position or that a hydrogen bond donor is required in another region for optimal interaction with the biological target.

Computational Approaches to SAR

In addition to QSAR, other computational methods play a significant role in understanding the SAR of this compound and its analogues. Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to its target receptor.

For example, molecular docking studies have been employed to investigate the interaction of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives with tubulin. rsc.org These studies can reveal the specific amino acid residues involved in the binding and can help to explain the observed SAR. The results of such docking studies can indicate that a particular compound can bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization. rsc.org

Computational approaches also include the analysis of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be used to build predictive models and to identify the key physicochemical properties that are correlated with biological activity.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This technique is widely used in drug discovery to simulate the interaction between a potential drug candidate and its biological target at the molecular level, helping to elucidate mechanisms of action and predict binding affinity. nih.govyoutube.com

Research into novel derivatives of 5-chlorosalicylamide has utilized molecular docking to understand their anticancer properties. In one study, a series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives were designed and synthesized as potential tubulin polymerization inhibitors. rsc.orgnih.gov Molecular docking simulations were performed to investigate the binding mode of the most active compounds. The results indicated that these salicylamide derivatives can effectively bind to the colchicine-binding site of tubulin. rsc.orgnih.gov This binding is thought to interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent inhibition of cancer cell proliferation. rsc.orgnih.gov Compounds 24 and 33 were identified as particularly potent agents against breast and colon cancer cell lines, respectively. rsc.orgnih.gov

| Compound | Target Protein | Predicted Binding Site | Observed Biological Effect |

|---|---|---|---|

| Compound 24 | Tubulin | Colchicine-binding site | Inhibition of tubulin polymerization; Potent activity against breast cancer cells (MCF-7, MDA-MB-231) |

| Compound 33 | Tubulin | Colchicine-binding site | Inhibition of tubulin polymerization; Potent activity against colon cancer cells (Caco-2, HCT-116) |

In another line of research, salicylanilide derivatives were investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Molecular modeling studies of a particularly active compound, 12b (4-(3-(piperidin-1-yl)propoxy)-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide), revealed its binding mechanism within the EGFR active pocket. The simulation showed that compound 12b formed two hydrogen bonds with the receptor and exhibited a minimum binding free energy (▵Gb) of -25.1125 kcal/mol, suggesting a strong and stable interaction. nih.gov This strong binding affinity was consistent with its potent enzymatic inhibitory activity against EGFR and its outstanding antiproliferative effects on A431 and A549 cell lines. nih.gov

| Compound | Target Protein | Binding Free Energy (▵Gb) | Key Interactions | Experimental IC50 (EGFR) |

|---|---|---|---|---|

| Compound 12b | EGFR | -25.1125 kcal/mol | 2 Hydrogen Bonds | 15.4 ± 2.33 nM |

| Gefitinib (Control) | EGFR | Not Reported | Not Reported | 12.1 ± 2.21 nM |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. rroij.com These methods, such as Density Functional Theory (DFT), provide valuable insights into molecular geometries, charge distributions, and frontier molecular orbitals, which are fundamental to understanding a molecule's reactivity and its interactions with biological targets. nih.govmdpi.com

For compounds structurally related to this compound, quantum mechanical methods have been employed to elucidate their physicochemical properties. dntb.gov.ua Studies on similar molecules often involve optimizing the molecular geometry and calculating a range of quantum chemical descriptors. nih.govdntb.gov.ua These calculations help to build a comprehensive understanding of the electronic characteristics that drive biological activity.

Key parameters derived from these calculations include:

Geometrical Parameters: Calculations can predict bond lengths and angles, which can then be compared with experimental data (e.g., from X-ray crystallography) to validate the computational model. dntb.gov.ua

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and its ability to participate in charge-transfer interactions with a receptor. nih.gov

Molecular Electrostatic Potential (MEP): The MEP surface illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for ligand-receptor binding. nih.govdntb.gov.ua

Mulliken Charges: These calculations provide the partial atomic charges on each atom in the molecule, offering a quantitative measure of the molecular charge distribution. dntb.gov.ua

By correlating these calculated electronic properties with the observed biological activities of a series of analogues, researchers can develop robust SAR models. For instance, the introduction of electron-withdrawing groups, like the chloro group in this compound, significantly alters the electronic properties (e.g., the MEP and orbital energies), which in turn influences binding affinity and efficacy. mdpi.com

| Calculated Parameter | Significance |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack, predicting regions involved in hydrogen bonding and electrostatic interactions with a receptor. dntb.gov.ua |

| Dipole Moment | Relates to the overall polarity of the molecule, which influences solubility and the ability to cross biological membranes. |

| Partial Atomic Charges | Quantifies the electron distribution, helping to explain intermolecular interactions and the formation of specific bonds with target residues. dntb.gov.ua |

Mechanisms of Biological Action of 5 Chlorosalicylanilide

Antimicrobial Mechanisms of Action

The antimicrobial properties of 5-Chlorosalicylanilide and related salicylanilides are significantly attributed to their ability to compromise the integrity and function of microbial cell membranes. This is complemented by the inhibition of essential enzymes, leading to a broad spectrum of activity against various pathogens.

A primary antimicrobial action of this compound involves the disruption of the cell membrane's structure and function. As weak acidic lipophilic compounds, salicylanilides, including the 5-chloro derivative, can act as protonophores. nih.govwikipedia.org This means they can pick up protons and transport them across the lipid bilayer of the microbial membrane, dissipating the crucial proton motive force (PMF). The PMF is essential for vital cellular processes such as ATP synthesis, transport of nutrients, and maintenance of cellular homeostasis.

The dissipation of the PMF leads to membrane depolarization, uncoupling of the electron transport chain from ATP production, and ultimately, cell death. asm.orgresearchgate.netresearchgate.net This mechanism effectively short-circuits the cell's energy production and transport systems. The disruption of the membrane's permeability can also lead to the leakage of essential intracellular components.

The "carpet-like" model of membrane disruption typically describes the action of certain antimicrobial peptides. In this model, the molecules accumulate on the surface of the microbial membrane, forming a "carpet" that causes tension and leads to the eventual disintegration of the membrane in a detergent-like manner. mdpi.comnih.govresearchgate.net There is currently no direct scientific evidence to suggest that this compound specifically employs a carpet-like mechanism for membrane disruption. Its primary mode of membrane interaction is recognized as its protonophoric activity.

The "barrel-stave" and "toroidal pore" models are also primarily used to describe the mechanisms of pore-forming antimicrobial peptides. In the barrel-stave model, peptides insert into the membrane to form a channel, while in the toroidal model, the peptides and lipid headgroups together line the pore. mdpi.comnih.govnih.gov Scientific literature has not documented that this compound or other salicylanilides form discrete pores in microbial membranes through these specific mechanisms. The membrane permeabilization caused by this compound is attributed to the general disruption of the membrane's integrity due to its proton-carrying capacity rather than the formation of structured pores.

Beyond its effects on the cell membrane, this compound and its derivatives have been shown to inhibit specific enzymes that are critical for the survival and function of certain organisms.

Isocitrate lyase (ICL) is a key enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway essential for the persistence of Mycobacterium tuberculosis (Mtb), particularly during the latent phase of infection when it relies on fatty acids as a carbon source. researchgate.netnih.gov The absence of ICL in humans makes it an attractive target for the development of new anti-tuberculosis drugs. nih.gov

Table 1: Inhibition of Mycobacterial Isocitrate Lyase by Salicylanilide (B1680751) Derivatives

| Compound | Target Enzyme | Inhibition Data | Source |

| Salicylanilide derivatives | Mycobacterial Isocitrate Lyase | Moderate inhibition observed | researchgate.netacs.org |

| This compound esters | Mycobacterial Isocitrate Lyase | Mild inhibition reported | researchgate.net |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease. asm.orgmsdvetmanual.com

Various derivatives of this compound have been synthesized and evaluated for their ability to inhibit AChE and BuChE. These compounds have demonstrated significant inhibitory activity, with some derivatives showing potency comparable or even superior to established drugs like rivastigmine. nih.govresearchgate.net For example, O-{5-chloro-2-[(3-bromophenyl)carbamoyl]phenyl} O,O-diethyl phosphate, a derivative of this compound, was found to be an effective inhibitor of both AChE and BuChE. researchgate.net Generally, these salicylanilide derivatives act as pseudo-irreversible inhibitors of cholinesterases. nih.govresearchgate.net

Table 2: Cholinesterase Inhibition by this compound Derivatives

| Compound Derivative | Target Enzyme | IC₅₀ (µM) | Source |

| O-{5-chloro-2-[(3-bromophenyl)carbamoyl]phenyl} O,O-diethyl phosphate | AChE | 35.4 | researchgate.net |

| O-{5-chloro-2-[(3,4-dichlorophenyl)carbamoyl]phenyl} O,O-diethyl phosphate | BuChE | 0.90 | researchgate.net |

| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | BuChE | 2.4 | nih.gov |

Proton Shuttle Inhibition and Disruption of Cellular Proton Gradient

This compound acts as a protonophore, a lipid-soluble molecule that can transport protons across biological membranes. actanaturae.ruucl.ac.uk This action disrupts the electrochemical proton gradient (also known as the proton motive force) across the bacterial cytoplasmic membrane. actanaturae.ruucl.ac.uk The proton motive force is essential for numerous cellular processes, including ATP synthesis, nutrient transport, and flagellar motion. jelsciences.comembopress.org

The mechanism involves the this compound molecule picking up a proton from the more acidic side of the membrane (the exterior of a bacterial cell), diffusing across the lipid bilayer, and releasing the proton on the more alkaline side (the cytoplasm). ucl.ac.uk This "shuttling" of protons dissipates the gradient that the cell's respiratory chain works to establish. ucl.ac.uk By bypassing the ATP synthase, the energy stored in the proton gradient is lost as heat instead of being used for ATP production. ucl.ac.uk This uncoupling of respiration from ATP synthesis can lead to a depletion of cellular energy stores.

Studies have demonstrated that salicylanilides, such as 5-chloro-3-(p-chlorophenyl)-4'-chlorosalicylanilide, inhibit glucose uptake in bacteria, a process that is often dependent on the proton motive force. 203.250.216 The disruption of the proton gradient by these compounds is a key aspect of their antibacterial activity. oup.com

Inhibition of Respiration (e.g., Staphylococcal Respiration)

The disruption of the proton gradient by this compound is intrinsically linked to the inhibition of respiration. In bacteria like Staphylococcus aureus, the electron transport chain establishes the proton motive force by pumping protons across the cytoplasmic membrane during the oxidation of electron donors like NADH. embopress.org This process is coupled to the reduction of a terminal electron acceptor, such as oxygen. embopress.orgelifesciences.org

Research has shown that impaired respiration in S. aureus, whether through genetic means or chemical inhibition, can trigger significant physiological changes, including increased biofilm formation. elifesciences.org This response is often governed by two-component systems like SrrAB, which sense the redox state of the cell. elifesciences.orgbiorxiv.org Therefore, the respiratory inhibition caused by this compound can have complex downstream effects on bacterial behavior and virulence.

Downregulation of Bacterial Proteins

The activity of this compound can lead to the downregulation of various bacterial proteins, particularly those involved in virulence and stress responses. This is often a secondary effect of its primary mechanisms of action, such as the inhibition of two-component systems and the disruption of the proton motive force. nih.govnih.gov

For example, by inhibiting a TCS that controls the expression of virulence factors, this compound can effectively "disarm" the bacteria. nih.gov This has been observed with salicylidene acylhydrazides, a related class of compounds, which block the function of the type three secretion system in several Gram-negative pathogens. nih.gov

Furthermore, the general stress caused by the uncoupling of respiration and depletion of ATP can trigger global stress responses in bacteria. These responses involve widespread changes in gene expression, which can include the downregulation of certain proteins to conserve energy and adapt to the stressful conditions. nih.gov For instance, the production of staphyloxanthin, a pigment that protects S. aureus from oxidative stress, can be inhibited by compounds that disrupt metabolic pathways. embopress.orgmdpi.com This downregulation of protective proteins can render the bacteria more susceptible to host immune defenses. mdpi.com

Mitochondrial Uncoupling Properties and Related Mechanisms

Dissipation of Proton Gradient

In eukaryotic cells, this compound exhibits its effects primarily through the disruption of mitochondrial function. Similar to its action in bacteria, it acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane. actanaturae.runih.gov This gradient, or proton motive force, is generated by the electron transport chain and is the driving force for ATP synthesis by ATP synthase. jelsciences.comista.ac.at

The process of mitochondrial uncoupling involves the transport of protons from the intermembrane space back into the mitochondrial matrix, bypassing the ATP synthase complex. ucl.ac.uk This leads to the uncoupling of substrate oxidation from ADP phosphorylation, meaning that the energy from the electron transport chain is released as heat rather than being used to produce ATP. nih.gov This dissipation of the proton gradient can be observed as an increase in oxygen consumption without a corresponding increase in ATP synthesis. ucl.ac.uk The ability of chemical uncouplers to increase proton permeability across the inner mitochondrial membrane can result in a rapid dissipation of the proton motive force. nsf.gov

Role of Uncoupling Proteins (UCPs) and other Mitochondrial Proteins (e.g., ANT)

While this compound can directly transport protons across the mitochondrial membrane, its effects can also be modulated by endogenous mitochondrial proteins, particularly uncoupling proteins (UCPs) and the adenine (B156593) nucleotide translocator (ANT). nih.govnih.gov

Uncoupling Proteins (UCPs):

UCPs are a family of proteins located in the inner mitochondrial membrane that can facilitate proton leak. nih.govresearchgate.netguidetopharmacology.org There are five known UCPs in mammals, with UCP1 being the most well-known for its role in non-shivering thermogenesis in brown adipose tissue. researchgate.netmedicinescience.org UCP2, UCP3, UCP4, and UCP5 are more widely distributed, including in the central nervous system. medicinescience.orgnih.gov

Adenine Nucleotide Translocator (ANT):

The adenine nucleotide translocator (ANT) is another abundant protein in the inner mitochondrial membrane, primarily responsible for exchanging cytosolic ADP for mitochondrial ATP. e-dmj.orgwikipedia.orgmdpi.com This exchange is crucial for providing the cell with energy and maintaining the activity of ATP synthase. e-dmj.org

Impact on ATP Synthesis and ROS Production

This compound has been shown to interfere with cellular energy metabolism, specifically impacting ATP synthesis and the production of reactive oxygen species (ROS). The disruption of the proton gradient across the inner mitochondrial membrane by uncoupling oxidative phosphorylation is a key mechanism of action. This leads to a decrease in ATP synthesis and an increase in mitochondrial ROS production. researchgate.net

The electron transport chain (ETC) in mitochondria is the primary site of both ATP production and ROS generation. nih.gov Under normal physiological conditions, the flow of electrons through the ETC is coupled with the synthesis of ATP. nih.gov However, when this process is uncoupled, electrons can leak and react with molecular oxygen to form superoxide (B77818) radicals and other ROS. nih.govmdpi.com The accumulation of ROS can lead to oxidative stress, which is a contributing factor to various cellular dysfunctions and can trigger programmed cell death. mdpi.comwur.nl

The precise amount and location of ROS generation within the ETC can be influenced by several factors, including the available mitochondrial substrate, oxygen concentration, and the rate of ATP synthesis. wur.nl Studies on isolated mitochondria have shown that under non-phosphorylating conditions (rest), high mitochondrial membrane potential is associated with increased ROS formation. Conversely, during phosphorylating respiration, a decrease in membrane potential is accompanied by decreased ROS production. mdpi.com

Antiviral Mechanisms (e.g., SARS-CoV-2)

This compound has demonstrated antiviral activity, notably against SARS-CoV-2. Its mechanisms of action are multifaceted, targeting different stages of the viral life cycle.

Inhibition of Viral Entry (e.g., TMEM16F Inhibition)

A significant antiviral mechanism of this compound and its analogues, such as niclosamide (B1684120), involves the inhibition of viral entry into host cells. nih.gov This is achieved by targeting the TMEM16F protein, a calcium-activated ion channel and scramblase that plays a crucial role in the exposure of phosphatidylserine (B164497) on the cell surface. nih.govnih.gov This externalization of phosphatidylserine is believed to be important for the fusion of the virus with the host cell membrane. nih.gov

By inhibiting TMEM16F, this compound and related compounds can reduce the scramblase activity, thereby preventing the externalization of phosphatidylserine and blocking the fusion of virus-infected cells with uninfected cells (syncytia formation), a hallmark of SARS-CoV-2 infection. nih.govnih.gov Studies have shown that analogues of niclosamide, including those with a 5-chloro substitution, exhibit potent anti-SARS-CoV-2 efficacy by inhibiting TMEM16F. nih.gov

Autophagy Induction

In addition to inhibiting viral entry, this compound can induce autophagy, a cellular process of self-digestion that can have antiviral effects. biosynth.com Autophagy plays a complex role in viral infections, sometimes being subverted by viruses for their own replication, but it can also act as a host defense mechanism by degrading viral components. frontiersin.orgnih.gov

The induction of autophagy by compounds like this compound can interfere with viral replication. nih.gov For some viruses, the autophagic machinery is hijacked to support their life cycle. mdpi.com However, in other contexts, enhancing autophagy can lead to the degradation of viral proteins and particles, thus limiting the infection. frontiersin.org The ability of this compound to induce autophagy adds another layer to its antiviral capabilities, potentially making it effective against a range of viruses that are sensitive to this cellular pathway. biosynth.com

Anti-inflammatory Properties

This compound is a derivative of salicylic (B10762653) acid and, like other salicylates, is expected to possess anti-inflammatory properties. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.govmedicalnewstoday.com This inhibition leads to a reduction in the classic signs of inflammation, such as pain, heat, and swelling. medicalnewstoday.com

The anti-inflammatory actions of such compounds are beneficial in a variety of conditions characterized by an overactive inflammatory response. nih.gov While the specific mechanisms of this compound's anti-inflammatory action require further detailed investigation, its structural relationship to known anti-inflammatory agents suggests a similar mode of action.

Antineoplastic/Anticancer Activities

This compound has been investigated for its potential as an antineoplastic, or anticancer, agent. solubilityofthings.comnih.gov The search for new and effective anticancer drugs is a continuous effort in pharmaceutical research. nih.gov Antineoplastic agents can act through various mechanisms, including inducing autophagy in cancer cells. The ability of this compound to induce autophagy may contribute to its potential anticancer effects. biosynth.com

The introduction of a chlorine substituent, as seen in this compound, can significantly influence the cytotoxic properties of a compound. nih.gov Research into related scaffolds has shown that such modifications can lead to potent anticancer activity against various cancer cell lines. nih.gov

Analgesic Efficacy

As a salicylanilide derivative, this compound is anticipated to have analgesic, or pain-relieving, effects. biosynth.com The analgesic efficacy of NSAIDs is well-established and is linked to their anti-inflammatory properties, specifically the inhibition of prostaglandin (B15479496) synthesis. medicalnewstoday.com Prostaglandins sensitize nerve endings, so by reducing their production, NSAIDs can effectively alleviate pain. medicalnewstoday.com

The management of pain is a critical aspect of medical treatment, particularly for conditions involving inflammation or post-operative recovery. jwatch.orgrevistachilenadeanestesia.cl While direct studies on the analgesic efficacy of this compound are needed, its chemical nature suggests it could be a candidate for pain management. biosynth.com

Modulation of Ion Channels

The biological activity of this compound and related salicylanilides is significantly linked to their ability to modulate ion transport across biological membranes. This modulation primarily occurs through their function as protonophores, a specific class of ionophores that transport protons (H+ ions). noahcompendium.co.ukwikipedia.org

Salicylanilides are lipophilic, weakly acidic molecules. researchgate.net This chemical nature allows them to embed within lipid bilayers of cell and organelle membranes, such as the inner mitochondrial membrane. noahcompendium.co.uk They can then pick up a proton from one side of the membrane, diffuse across the bilayer, and release the proton on the other side. wikipedia.org This shuttling action effectively creates a new pathway for protons, dissipating the electrochemical proton gradient that is crucial for cellular processes like ATP synthesis in oxidative phosphorylation. noahcompendium.co.uknih.govhellobio.com This action classifies them as uncouplers of oxidative phosphorylation. noahcompendium.co.uk The ability of the related compound tetrachlorosalicylanilide (B1203695) (TCS) to act as an electrogenic protonophore has been used experimentally to demonstrate chloride conductance in secretory membranes. nih.gov

Beyond their general role as protonophores, specific salicylanilide derivatives have been shown to interact directly with and modulate the activity of specific ion channels. Research has identified certain derivatives as potent antagonists of the ATP-gated P2X1 receptor, which is a type of ligand-gated ion channel. nih.gov For instance, the compound N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide, a derivative of this compound, was found to be a potent negative allosteric modulator of the human P2X1 receptor. nih.gov This indicates that in addition to disrupting general ion gradients through proton transport, salicylanilides can exhibit specific, high-affinity interactions with the gating mechanisms of complex ion channel proteins. nih.gov This dual capability—acting as both general proton ionophores and specific channel modulators—underpins their diverse biological effects. nih.govresearchgate.net

| Compound/Class | Mechanism | Target/Effect | Reference |

|---|---|---|---|

| Salicylanilides | Proton Ionophore (Protonophore) | Shuttle protons across membranes, uncoupling oxidative phosphorylation. | noahcompendium.co.uk |

| N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | Negative Allosteric Modulator | Antagonist for the ATP-gated P2X1 receptor ion channel. | nih.gov |

| Tetrachlorosalicylanilide (TCS) | Electrogenic Protonophore | Used to demonstrate Cl- conductance in secretory membranes. | nih.gov |

Systemic Acquired Resistance (SAR) Induction in Plants

This compound is an active inducer of Systemic Acquired Resistance (SAR) in plants. SAR is a plant-wide defense response that provides long-lasting, broad-spectrum resistance against a variety of pathogens following an initial localized infection. nih.govresearchgate.net The induction of SAR is a multi-step process critically dependent on the plant hormone salicylic acid (SA) and involves the accumulation of pathogenesis-related (PR) proteins, which are thought to contribute to the enhanced state of defense. wikipedia.orgresearchgate.net

The effectiveness of various salicylate (B1505791) derivatives in inducing SAR has been evaluated by measuring the accumulation of the PR-1a protein, a key molecular marker for SAR activation, and by assessing resistance to pathogens like the Tobacco Mosaic Virus (TMV). noahcompendium.co.ukresearchgate.net In these studies, this compound demonstrated a higher potency in inducing PR-1a protein compared to salicylic acid itself. noahcompendium.co.ukresearchgate.net

Structure-activity relationship studies have revealed that halogenation of the salicylate ring, particularly at the 3- and/or 5-positions, is a key factor for enhanced SAR induction activity. noahcompendium.co.ukresearchgate.net Among 47 salicylate derivatives tested, all eight compounds that induced more PR-1a protein than salicylic acid were halogenated at these positions. noahcompendium.co.ukresearchgate.net this compound fits this profile, contributing to its strong activity. noahcompendium.co.ukresearchgate.net A clear log-linear relationship has been established between the level of PR-1a protein accumulation and the reduction in TMV lesion diameter, confirming that the induction of this protein is a reliable indicator of enhanced disease resistance. noahcompendium.co.ukresearchgate.net The group of the most active TMV resistance inducers consisted entirely of derivatives halogenated at the 3- and/or 5-position, including 5-chlorosalicylate. noahcompendium.co.ukresearchgate.net

| Compound | Relative Activity (PR-1a Protein Induction) | Relative Activity (TMV Resistance) | Reference |

|---|---|---|---|

| 3,5-Difluorosalicylate | > Salicylic Acid | More active than Salicylic Acid | noahcompendium.co.ukresearchgate.net |

| 3-Chlorosalicylate | > Salicylic Acid | More active than Salicylic Acid | noahcompendium.co.ukresearchgate.net |

| 5-Chlorosalicylate | > Salicylic Acid | More active than Salicylic Acid | noahcompendium.co.ukresearchgate.net |

| 3,5-Dichlorosalicylate | > Salicylic Acid | More active than Salicylic Acid | noahcompendium.co.ukresearchgate.net |

| Salicylic Acid (SA) | Baseline | Baseline | noahcompendium.co.ukresearchgate.net |

Advanced Analytical Techniques for 5 Chlorosalicylanilide Research

Chromatographic Methods

Chromatography is a fundamental analytical technique used to separate, identify, and quantify components within a mixture. ijpsjournal.commeasurlabs.com The process involves a mobile phase that carries the sample mixture through a stationary phase, with separation occurring based on the differential affinities of the components for the two phases. measurlabs.comiitg.ac.in Advanced chromatographic methods are indispensable for the analysis of 5-Chlorosalicylanilide.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its reliability in separating and quantifying compounds. ijpsjournal.com It utilizes a liquid mobile phase to transport the sample through a column packed with a solid adsorbent material (stationary phase). HPLC's high resolution and sensitivity make it well-suited for analyzing complex mixtures. ijpsjournal.com

HPLC with Fluorescence Detector (HPLC-FLD)

A highly sensitive and selective method for the determination of this compound involves HPLC coupled with a fluorescence detector (HPLC-FLD). rsc.orgresearchgate.net This technique is particularly effective for compounds that naturally fluoresce or can be made to fluoresce. measurlabs.com The fluorescence detector exposes the sample eluting from the HPLC column to a high-energy light source, causing fluorescent compounds to emit light at a different wavelength. measurlabs.com This emission is then measured, providing high sensitivity and selectivity. measurlabs.com

A validated HPLC-FLD method has been established for the simultaneous analysis of seven halogenated salicylanilides, including this compound, in cosmetic products. rsc.orgresearchgate.net In this method, analytes are extracted using acetonitrile (B52724) and separated on a T3 column through a gradient elution program. rsc.org The mobile phase consists of 0.1% formic acid in water and acetonitrile. rsc.orgresearchgate.net The method demonstrates excellent performance characteristics, including high sensitivity, good linearity, and high reproducibility. rsc.org

Table 1: HPLC-FLD Method Parameters for this compound Analysis This table is generated based on data from a study on the determination of seven halogenated salicylanilides. rsc.orgresearchgate.net

| Parameter | Condition / Value |

|---|---|

| Chromatographic Column | T3 Column |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |

| Extraction Solvent | Acetonitrile |

| Linearity Range | 200–5000 µg/kg |

| Correlation Coefficient (r²) | >0.9996 |

| Limits of Detection (LODs) | 13.8–42.9 µg/kg |

| Limits of Quantitation (LOQs) | 46.0–143 µg/kg |

| Recoveries | 70% to 110% |

| Relative Standard Deviations (RSDs) | <13% |

Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful and advanced analytical technique that offers superior sensitivity and specificity compared to conventional HPLC. mdpi.comnih.gov It combines the high-resolution separation power of UHPLC, which uses columns with smaller particle sizes to achieve faster and more efficient separations, with the highly sensitive and selective detection capabilities of tandem mass spectrometry. mdpi.comamericanpharmaceuticalreview.com

The UHPLC-MS/MS method is rapid, reliable, and suitable for quantifying multiple analytes simultaneously, even at very low concentrations. nih.govnih.gov The mass spectrometer can be operated in selected-reaction monitoring (SRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the target analyte. researchgate.net This makes the technique ideal for complex matrices and for studies requiring low detection limits, such as pharmacokinetic analyses. mdpi.comnih.gov Sample preparation often involves a straightforward protein precipitation step. mdpi.comnih.gov For halogenated salicylanilides, methods combining solid-phase extraction with UHPLC-MS/MS have been utilized. researchgate.net

Table 2: General Comparison of HPLC-FLD and UHPLC-MS/MS This table provides a general comparison of the two techniques in the context of pharmaceutical analysis.

| Feature | HPLC-FLD | UHPLC-MS/MS |

|---|---|---|

| Principle | Separation by HPLC, detection by native or induced fluorescence. | Separation by UHPLC, detection by mass-to-charge ratio of fragmented ions. |

| Sensitivity | High for fluorescent compounds. rsc.org | Very High to Ultra-trace levels. mdpi.comamericanpharmaceuticalreview.com |

| Selectivity | High for fluorescent compounds. measurlabs.com | Extremely High, based on molecular mass and fragmentation. mdpi.com |

| Analysis Time | Moderate. | Fast, often with run times of only a few minutes. americanpharmaceuticalreview.com |

| Applicability | Limited to compounds that are fluorescent or can be derivatized. measurlabs.com | Broadly applicable to ionizable compounds. |

| Confirmation | Based on retention time and fluorescence spectra. | Provides structural confirmation through mass fragmentation patterns. |

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. measurlabs.com It is particularly suitable for volatile organic components. measurlabs.com In GC, a sample is injected into the instrument where it is heated and vaporized. youtube.com An inert carrier gas, such as helium or nitrogen, serves as the mobile phase, carrying the vaporized sample through a heated column containing the stationary phase. youtube.com Separation is achieved based on the different affinities of the compounds for the stationary phase, which causes them to travel through the column at different rates. measurlabs.com

For the analysis of chlorinated compounds like this compound, an electron capture detector (ECD) is often employed. epa.gov The ECD is highly sensitive to electronegative compounds, such as those containing halogens, making it well-suited for detecting trace amounts of chlorinated hydrocarbons. epa.gov The use of fused-silica open-tubular columns can provide improved resolution and faster analysis times compared to older packed columns. epa.gov

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a form of solid-liquid chromatography where the stationary phase is a thin layer of an adsorbent, such as silica (B1680970) gel, coated onto a flat carrier like a glass or plastic plate. iitg.ac.in The sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). iitg.ac.in The solvent moves up the plate via capillary action, and the components of the sample separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. iitg.ac.in TLC is often used to monitor the progress of chemical reactions in the synthesis of salicylanilides. scispace.com

The separation is quantified by the retardation factor (Rf value), which is the ratio of the distance traveled by the substance to the distance traveled by the solvent front. iitg.ac.in After development, the separated spots are visualized. Since many compounds are colorless, visualization techniques are required, such as spraying the plate with a reagent like 50% aqueous sulfuric acid and heating it, which can reveal spots under UV light. illinois.edu

Spectroscopic Techniques

Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. jbclinpharm.orgresearchgate.net It is a powerful tool for elucidating the structure, composition, and properties of molecules and is widely used in pharmaceutical quality control. jbclinpharm.org Different spectroscopic techniques, such as UV-Visible, Infrared, and Nuclear Magnetic Resonance, provide complementary information about a compound's structure. researchgate.net

For a molecule like this compound, UV-Visible spectroscopy is useful for both qualitative and quantitative analysis due to the presence of aromatic rings and conjugated double bond systems, which absorb UV light. researchgate.net Fourier Transform Infrared (FTIR) spectroscopy helps identify the various functional groups present in the molecule (e.g., O-H, N-H, C=O, C-Cl) by measuring the absorption of infrared radiation, which causes molecular vibrations. jbclinpharm.org Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure elucidation. researchgate.net Furthermore, combining a separation technique with a spectroscopic detector, such as in Gas Chromatography-Mass Spectrometry (GC-MS), merges the separation power of chromatography with the sensitive detection and identification capabilities of mass spectrometry. jbclinpharm.org

UV-VIS Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is a fundamental technique used to measure the absorption of ultraviolet or visible light by a compound. technologynetworks.com The principle behind this method is that the energy from the light promotes electrons to a higher energy state, and the amount of light absorbed is proportional to the concentration of the substance. technologynetworks.com The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, can provide qualitative and quantitative information about the analyte. upi.edu

In the context of this compound, UV-Vis spectrophotometry can be used to determine its concentration in a solution. The presence of chromophores, or light-absorbing groups, within the molecule's structure gives rise to characteristic absorption bands in the UV-Vis spectrum. msu.edu Factors such as the solvent used can influence the spectrum, sometimes revealing fine structural details. upi.edu

| Technique | Application for this compound | Key Principles |

| UV-VIS Spectrophotometry | Quantitative analysis, determination of concentration. | Measures the absorption of UV or visible light by the compound's chromophores. The amount of light absorbed is proportional to the concentration. technologynetworks.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for determining the structure of organic molecules. wikipedia.orgrsc.org It is based on the magnetic properties of certain atomic nuclei, which, when placed in a strong magnetic field, can absorb electromagnetic radiation at specific frequencies. wikipedia.org The exact frequency depends on the chemical environment of the nucleus, providing detailed information about the molecular structure. wikipedia.orgrsc.org

For this compound, ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are the most common types of NMR used. ¹H NMR provides information about the different types of hydrogen atoms in the molecule and their neighboring atoms. nih.gov ¹³C NMR is instrumental in identifying the carbon framework of the compound. nih.gov The chemical shifts, splitting patterns, and integration of the peaks in an NMR spectrum are unique to the molecule, making it an invaluable tool for structural confirmation. chemicalbook.comlibretexts.org

| Technique | Application for this compound | Key Principles |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | Exploits the magnetic properties of atomic nuclei in a magnetic field to provide detailed information about the molecular structure and connectivity of atoms. wikipedia.orgrsc.org |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for identifying unknown compounds, quantifying known materials, and elucidating molecular structure. The process involves ionizing the sample and then separating the ions based on their mass-to-charge ratio.

In the analysis of this compound, various MS techniques are employed. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that separate the compound from a mixture before it enters the mass spectrometer. nih.gov LC-MS, particularly with electrospray ionization (ESI), is effective for analyzing this compound, often in the negative ion mode. rsc.org Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. rsc.org

Table of Mass Spectrometry Data for this compound:

| Technique | Ionization Mode | Key Findings |

|---|---|---|

| GC-MS | - | Top peak at m/z 247, second highest at m/z 155. nih.gov |

| LC-MS | ESI-Negative | Parent ion [M-H]⁻ observed. nih.govrsc.org |

Near-Infrared Spectroscopy (NIRS)

Near-Infrared Spectroscopy (NIRS) is a rapid and non-destructive analytical technique that utilizes the near-infrared region of the electromagnetic spectrum (from about 780 nm to 2500 nm). scirp.org It measures the overtones and combination bands of molecular vibrations, particularly those involving C-H, N-H, and O-H bonds. mdpi.com While NIRS spectra can be complex and often require chemometric methods for interpretation, the technique offers advantages such as speed and minimal sample preparation. scirp.org

For this compound, NIRS could potentially be used for rapid quality control and screening purposes. The technique's ability to analyze samples directly without extensive preparation makes it suitable for high-throughput applications. scirp.org By developing calibration models, it may be possible to quantify the concentration of this compound in various matrices. slu.sescielo.br

| Technique | Application for this compound | Key Principles |

| Near-Infrared Spectroscopy (NIRS) | Rapid quality control, screening, and potential for quantitative analysis. | Measures the absorption of near-infrared radiation, corresponding to overtones and combination bands of molecular vibrations. scirp.orgmdpi.com |

Electrochemical Methods